molecular formula C7H4Br2F2 B585964 4-Bromo-2,3-difluorobenzyl bromide CAS No. 162744-56-1

4-Bromo-2,3-difluorobenzyl bromide

Cat. No. B585964
CAS RN: 162744-56-1
M. Wt: 285.914
InChI Key: GWRQHKDRZNGUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,3-difluorobenzyl bromide is a chemical compound with the IUPAC name 1-bromo-4-(bromomethyl)-2,3-difluorobenzene . It has a molecular weight of 285.91 . The compound is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-difluorobenzyl bromide consists of a benzene ring with two fluorine atoms, a bromine atom, and a bromomethyl group attached . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2,3-difluorobenzyl bromide are not available, benzylic bromides are generally reactive and can undergo various types of reactions. These include free radical bromination and nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties. “4-Bromo-2,3-difluorobenzyl bromide” can be used as a building block in the synthesis of various fluorinated compounds .

Preparation of Chemokine Antagonists

Chemokines are a family of small cytokines or proteins secreted by cells. “2,3-Difluorobenzyl bromide”, a compound similar to “4-Bromo-2,3-difluorobenzyl bromide”, has been used in the synthesis of chemokine antagonists .

Synthesis of Benzothiophene-based Phosphonates

Benzothiophene-based phosphonates are a class of compounds that have shown potential in various biological applications. “3,4-Difluorobenzyl bromide”, a compound similar to “4-Bromo-2,3-difluorobenzyl bromide”, has been used in the synthesis of these phosphonates .

Synthesis of Indoline-2,3-dione Derivatives

Indoline-2,3-dione derivatives are a class of compounds that have shown potential in various biological applications. “4-Bromo-2-fluorobenzyl bromide”, a compound similar to “4-Bromo-2,3-difluorobenzyl bromide”, has been used in the synthesis of these derivatives .

properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRQHKDRZNGUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluorobenzyl bromide

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-2,3-difluorophenyl)methanol (500 mg, 2.242 mmol) in DCM (10 mL) stirred under N2 at 0° C. was added PBr3 (0.634 mL, 6.73 mmol) in one charge. The reaction mixture was stirred at 10° C. for 2 h. Then the solution was concentrated and distributed between DCM and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The crude material was purified by preparative TLC (PE/EA=10:1, Rf 0.6) to yield light yellow oil of 1-bromo-4-(bromomethyl)-2,3-difluorobenzene (330 mg, 1.154 mmol, 51.5% yield): 1H NMR (400 MHz, CDCl3) δ 7.30 (ddd, J=2.0, 6.0, 8.2 Hz, 1H), 7.11-7.03 (m, 1H), 4.46 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.634 mL
Type
reactant
Reaction Step Two

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